2-Chloroaniline-15N
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Overview
Description
2-Chloroaniline-15N is a nitrogenous organic compound with the molecular formula C6H6Cl15N. It is a stable isotope-labeled compound, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in various fields of scientific research, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroaniline-15N can be synthesized through the halogenation of aniline-15NThe reaction typically occurs in the presence of a halogenating agent such as chlorine gas or sodium hypochlorite under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroaniline-15N undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under basic conditions.
Major Products:
Oxidation: 2-Chloronitrobenzene
Reduction: 2-Chloroaniline, 2-Chlorocyclohexylamine
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloroaniline-15N is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloroaniline-15N involves its interaction with molecular targets through various pathways. In biological systems, the compound can be incorporated into metabolic pathways, allowing researchers to trace nitrogen utilization and transformation. The presence of the nitrogen-15 isotope provides a unique marker that can be detected using NMR spectroscopy, enabling detailed analysis of molecular interactions and dynamics .
Comparison with Similar Compounds
2-Chloroaniline: The non-isotope-labeled version of 2-Chloroaniline-15N, used in similar applications but lacks the unique tracing capabilities of the nitrogen-15 isotope.
3-Chloroaniline: An isomer with the chlorine atom in the meta position, used in the synthesis of dyes and pharmaceuticals.
4-Chloroaniline: Another isomer with the chlorine atom in the para position, also used in dye and pharmaceutical production.
Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable in research applications where tracing nitrogen pathways and studying molecular interactions are crucial .
Properties
IUPAC Name |
2-chloro(15N)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-VJJZLTLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What structural information about 2-chloroaniline-15N can be derived from its proton magnetic resonance spectrum?
A1: The proton magnetic resonance (PMR) spectrum of this compound, analyzed at varying temperatures and solvents, provides valuable information about its structure []. Key findings include:
- Non-planarity of the amino group: The long-range couplings observed between the amino protons and all ring protons, combined with the one-bond 15N–H couplings and two-bond H–H couplings within the amino group, suggest a non-planar geometry for the -NH2 group [].
- Fast rotation around the C-N bond: The spectra indicate fast rotation around the carbon-nitrogen bond in this compound, even at low temperatures [].
- Coupling constants: The study successfully determined the signs and magnitudes of coupling constants, including long-range couplings between amino protons and ring protons, as well as couplings between ring protons and the 15N atom []. This data provides valuable insights into the electronic environment and interactions within the molecule.
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